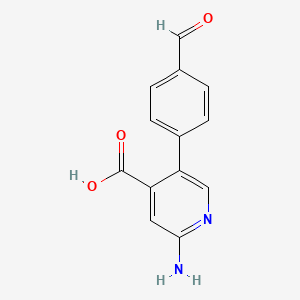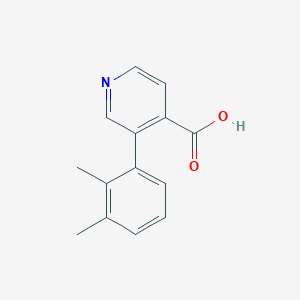
4-(2,3-Dimethylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethylphenyl)picolinic acid, 95% (4-DMPPA) is an aromatic heterocyclic compound that has recently been studied for its potential applications in scientific research. 4-DMPPA is an organic compound with a molecular formula of C9H9NO2 that is structurally related to picolinic acid and dimethylphenylpyridine. It is a white crystalline solid that is slightly soluble in water, ethanol, and methanol. 4-DMPPA has a number of unique properties that make it a valuable compound for scientific research.
Applications De Recherche Scientifique
4-(2,3-Dimethylphenyl)picolinic acid, 95% has a number of potential applications in scientific research. It has been studied as an antioxidant, a corrosion inhibitor, and a potential therapeutic agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dimethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dimethylphenyl)picolinic acid, 95% are not yet fully understood. However, preliminary studies suggest that it may have potential therapeutic effects, including anti-inflammatory and anti-cancer effects. It may also have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-Dimethylphenyl)picolinic acid, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. However, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 4-(2,3-Dimethylphenyl)picolinic acid, 95%. It could be further studied as an antioxidant and corrosion inhibitor. It could also be explored as a potential therapeutic agent for neurological and other disorders. Additionally, it could be studied as a potential anti-bacterial and anti-fungal agent. Finally, it could be used in the development of new materials and drugs.
Méthodes De Synthèse
4-(2,3-Dimethylphenyl)picolinic acid, 95% can be synthesized from dimethylphenylpyridine and picolinic acid. The reaction involves the condensation of picolinic acid with dimethylphenylpyridine in the presence of a base, such as sodium hydroxide. The reaction results in the formation of 4-(2,3-Dimethylphenyl)picolinic acid, 95%, which can then be purified by recrystallization.
Propriétés
IUPAC Name |
4-(2,3-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)11-6-7-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKDKPNPQVZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














